3-Nitrobenzimidamide

概要

説明

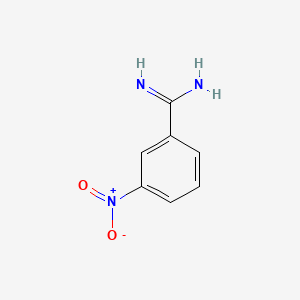

3-Nitrobenzimidamide, also known as 3-Nitrobenzamidine or m-Nitrobenzamidine, is a chemical compound with the molecular formula C7H7N3O2 . It has a molecular weight of 165.15 g/mol . It is also identified by the CAS number 3459-99-2 .

Molecular Structure Analysis

The IUPAC name for 3-Nitrobenzimidamide is 3-nitrobenzenecarboximidamide . The InChI string representation is InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) . The Canonical SMILES representation is C1=CC(=CC(=C1)N+[O-])C(=N)N .

Physical And Chemical Properties Analysis

3-Nitrobenzimidamide has a molecular weight of 165.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 165.053826475 g/mol . The topological polar surface area is 95.7 Ų . The heavy atom count is 12 . The complexity, computed by Cactvs, is 199 .

科学的研究の応用

Imaging and Tracking in Biological Systems : Nitro compounds like CORM-3 are used in biological imaging. A study developed a near-infrared (NIR) fluorescent probe based on the unique fluorescent QCy7, which responds rapidly, selectively, and sensitively to CORM-3. This probe aids in tracking and studying CORM-3 in living cells and mice, indicating its effectiveness in biological imaging (Zhou et al., 2021).

Studying ATP-Dependent Biological Systems : 2-Nitrobenzyl derivatives, similar in structure to 3-Nitrobenzimidamide, have been used as photolabile protecting groups in chemistry and for kinetic studies of biological systems. For instance, "caged ATP" was synthesized using 2-nitrobenzyl derivatives and used for structural and kinetic studies in biology (Mccray et al., 1980).

Environmental and Agricultural Research : 3-Nitrooxypropanol, another nitro compound, was studied for its effects on methane emission, milk production, and composition in dairy cows. This compound demonstrated the potential for reducing methane emissions without affecting milk yield, indicating its usefulness in environmental and agricultural research (Melgar et al., 2020).

Medical Research - HIV Treatment : 3-Nitrosobenzamide, structurally similar to 3-Nitrobenzimidamide, has been shown to inhibit the infection of human immunodeficiency virus type 1 in cultured human lymphocytes. The study indicated that this compound could interrupt the synthesis of proviral DNA during the virus life cycle, suggesting potential applications in HIV treatment (Rice et al., 1993).

Cancer Research : Compounds like 3-Nitrobenzanthrone have been identified as potent mutagens and suspected human carcinogens. Studies on these compounds have contributed to understanding their mutagenic and carcinogenic properties, which is vital in cancer research (Enya et al., 1997).

Safety and Hazards

3-Nitrobenzimidamide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYGBNLZPDGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56406-50-9 (mono-hydrochloride) | |

| Record name | 3-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188153 | |

| Record name | 3-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzimidamide | |

CAS RN |

3459-99-2 | |

| Record name | 3-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

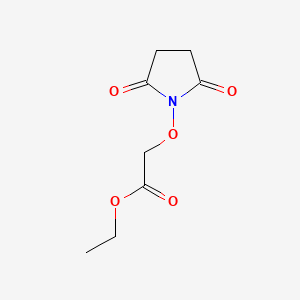

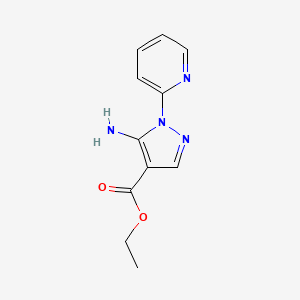

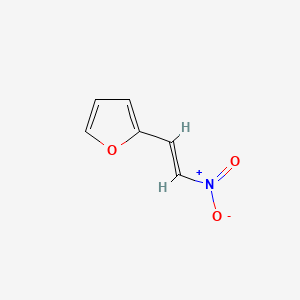

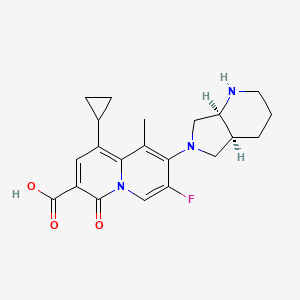

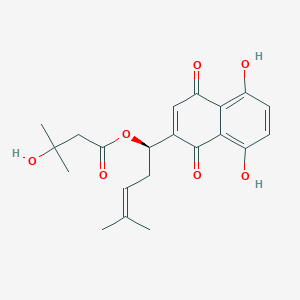

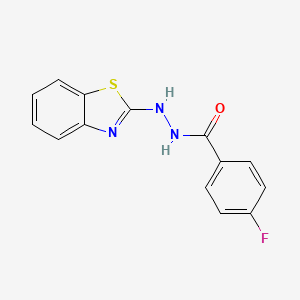

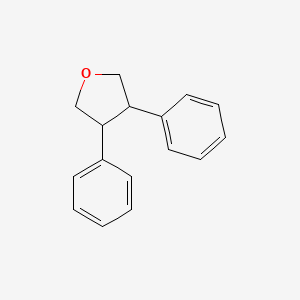

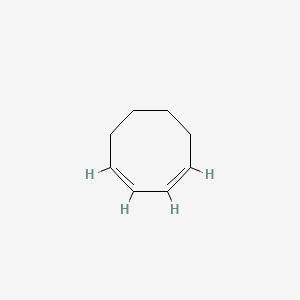

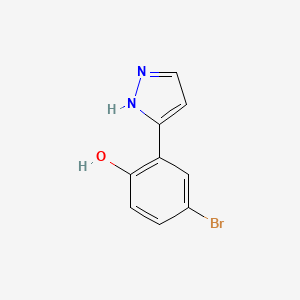

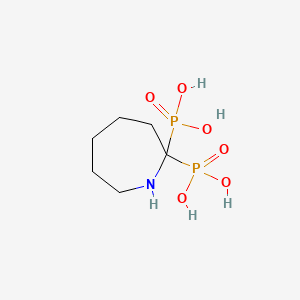

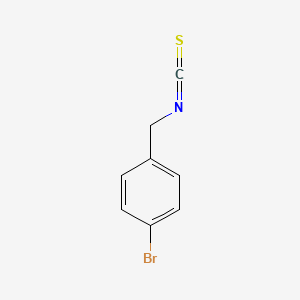

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)

![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)